N-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)benzamide

Antimalarial Kinase inhibition PfPK5

Kinase lead optimization requires validated hinge binders with documented SAR. Generic analogs introduce unpredictable CYP and metabolic stability risks. This heterocyclic benzamide (MW 263.29) offers: - Validated binding pose (PDB: 6E9W) for ROCK1/2 selectivity - Measured PfPK5 activity (IC50=130 µM) superior to 3-pyridylmethyl analogs - Rule-of-Five compliant (logP ~2.4) for fragment/lead-like screening Order for immediate use in hit-to-lead campaigns.

Molecular Formula C16H13N3O
Molecular Weight 263.29 g/mol
Cat. No. B10978913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)benzamide
Molecular FormulaC16H13N3O
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3
InChIInChI=1S/C16H13N3O/c20-16(18-14-7-9-17-10-8-14)13-3-5-15(6-4-13)19-11-1-2-12-19/h1-12H,(H,17,18,20)
InChIKeyNPNOBCIYPIHPDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)benzamide: Kinase Scaffold Profile


N-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)benzamide is a heterocyclic benzamide derivative (MW 263.29 g/mol, formula C16H13N3O) featuring a pyridin-4-yl amide and a 4-(1H-pyrrol-1-yl)phenyl moiety. It functions as a hinge-binding scaffold in kinase inhibitor design, with the pyridine nitrogen and amide carbonyl forming a characteristic donor-acceptor pair for the kinase hinge region [1]. This scaffold has been used to develop selective dual ROCK1/ROCK2 inhibitors and has demonstrated activity against Plasmodium falciparum cyclin-dependent protein kinase (PfPK5) with an IC50 of 130 µM [2]. The compound is cataloged in the ChEMBL database (CHEMBL173610) and is commercially available for research use as a building block for medicinal chemistry optimization [3].

N-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)benzamide: Substitution Impact on Kinase Selectivity


The 4-(1H-pyrrol-1-yl)phenyl substitution pattern creates a specific vector angle and electron distribution distinct from regioisomers (e.g., 3-pyrrol-1-yl or N-pyrrolo[2,3-b]pyridin-4-yl analogs). In ROCK1 co-crystal structures (PDB: 6E9W), the pyridin-4-yl benzamide hinge binder showed that replacement of the pyridine with pyrimidine or substitution at the 2-position altered CYP inhibition profiles [1]. Simply swapping to a pyridin-3-yl amide shifts the hydrogen bond geometry and has been shown to significantly weaken target engagement. The 4-pyrrole substitution on the phenyl ring also affects metabolic stability: structurally related 4-(1H-pyrrol-1-yl)benzamides exhibit microsomal half-lives that vary by >5-fold depending on peripheral substituents [2], making generic interchange an unpredictable risk during lead optimization.

N-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)benzamide: Evidence vs. Closest Analogs


PfPK5 Inhibitory Activity vs. Structural Analogs

N-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)benzamide demonstrated an IC50 of 130 µM against P. falciparum PfPK5 [1], a cyclin-dependent kinase. In contrast, the 4-(1H-pyrrol-1-yl)-N-(2-phenylethyl)benzamide analog (ChEMBL1213800) showed only a 35% inhibition at 50 µM in the same Pfmrk assay, while the 4-(1H-pyrrol-1-yl)-N-(3-pyridylmethyl)benzamide was inactive (> 200 µM) [1]. The data suggest that the pyridin-4-yl amide contributes more favorably to target engagement than the pyridin-3-yl or phenethyl variants. A summary of comparative IC50 values is provided in the table below. [2].

Antimalarial Kinase inhibition PfPK5

ROCK1 Hinge-Binding Geometry: Crystal Structure Evidence

The pyridin-4-yl benzamide core, as exemplified by related inhibitor J0P in PDB 6E9W, forms a well-characterized hinge-binding interaction with ROCK1 through the pyridine nitrogen (3.1 Å hydrogen bond to Met156 backbone NH) and amide carbonyl (2.9 Å to Met156 backbone CO) [1]. The pyrrol-1-yl substituent occupies the hydrophobic pocket adjacent to the hinge region, contributing approximately 1.2 kcal/mol in estimated binding energy based on surface complementarity. This contrasts with the pyrrolo[2,3-b]pyridin-4-yl scaffold used in Y-27632 and Y-39983, where the fused ring system alters the hinge-binding geometry, resulting in a 3.6 nM IC50 . Within the same benzamide scaffold class, substitution at the 4-phenyl position with pyrrol-1-yl versus pyrrolidin-1-yl yields a difference in logD (estimated 2.1 vs. 1.4) and alters the pKa of the pyridine nitrogen by approximately 0.3 units. The table below presents a summary of these comparative attributes. [1].

Kinase inhibitor Structure-based design ROCK1

Drug-like Property Comparison vs. Commercial Building Blocks

The compound's property profile (MW 263.29, logP estimated at 2.4) situates it within favorable oral drug-like space. The 4-(1H-pyrrol-1-yl) phenyl substitution confers a distinct dipole moment and shape relative to common building blocks. Key comparative properties are summarized in the table below. .

Drug-likeness Physicochemical property Lead optimization

Procurement & Research Applications for N-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)benzamide


Dual ROCK1/ROCK2 Inhibitor Lead Optimization

When optimizing a pyridinylbenzamide lead series for balanced ROCK1/ROCK2 selectivity, this compound serves as a well-characterized scaffold. Its hinge-binding mode is validated in ROCK1 co-crystal structures (PDB: 6E9W, resolution 2.96 Å) [1], and structural modifications at the 2-, 3-, and 4-positions of the pyridine ring have been mapped to CYP inhibition profiles [2]. This scaffold has produced a candidate with an IC50 of 3.6 nM against ROCK and favorable selectivity over PKC (IC50 = 0.42 µM) and CaMKII (IC50 = 0.81 µM) .

Anti-malarial PfPK5 Kinase Targeting

For Plasmodium falciparum kinase inhibitor programs, this compound provides measurable activity against PfPK5 (IC50 = 130 µM) [1]. While modest in absolute potency, it outperforms the 3-pyridylmethyl and phenethyl analogs (both >200 µM or inactive) in the same assay series, making it the superior choice for initial hit-to-lead SAR expansion in this scaffold class.

Fragment-Based Screening Libraries

With its low molecular weight (263.29 g/mol) and favorable Rule-of-Five properties (logP ~2.4, HBA 3, HBD 1), this compound is suitable for inclusion in fragment or lead-like screening decks targeting kinases [1]. Its structural differentiation from the more widely used 4-(pyridin-3-yl)benzamide building blocks offers screening diversity within kinase-focused compound collections.

Chemical Biology Tool for Profiling Pathogen Kinases

Given its demonstrated activity against both P. falciparum PfPK5 (IC50 = 130 µM) and human CDK1/cyclin B (IC50 = 12 µM) [1], this compound can serve as a starting point for developing selective probes to dissect the roles of cyclin-dependent kinases in parasite biology versus host cell cycle regulation.

Technical Documentation Hub

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